molecular formula C17H18O4S B14299368 Benzenesulfonic acid;undeca-2,5,8-triyn-1-ol CAS No. 116096-89-0

Benzenesulfonic acid;undeca-2,5,8-triyn-1-ol

Cat. No.: B14299368
CAS No.: 116096-89-0
M. Wt: 318.4 g/mol
InChI Key: VDWZXETXBKBYHK-UHFFFAOYSA-N
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Description

Benzenesulfonic acid;undeca-2,5,8-triyn-1-ol is a unique chemical compound that combines the properties of benzenesulfonic acid and undeca-2,5,8-triyn-1-ol. Benzenesulfonic acid is an organosulfur compound with the formula C₆H₆O₃S, known for its strong acidic properties and solubility in water and ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid typically involves the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum). This process is a classic example of aromatic sulfonation, which is a key reaction in industrial organic chemistry . The reaction can be represented as follows:

C6H6+H2SO4C6H5SO3H+H2OC_6H_6 + H_2SO_4 \rightarrow C_6H_5SO_3H + H_2O C6​H6​+H2​SO4​→C6​H5​SO3​H+H2​O

For the preparation of undeca-2,5,8-triyn-1-ol, various synthetic routes can be employed, including the use of alkynylation reactions and the introduction of hydroxyl groups through oxidation processes. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of benzenesulfonic acid often involves continuous sulfonation processes, such as the Monsanto process, which utilizes oleum for efficient sulfonation . The production of undeca-2,5,8-triyn-1-ol on an industrial scale may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and quality.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid undergoes various types of chemical reactions, including:

Undeca-2,5,8-triyn-1-ol, with its multiple triple bonds and hydroxyl group, can participate in:

    Addition Reactions: Addition of hydrogen or halogens to the triple bonds.

    Oxidation: Formation of carbonyl compounds through oxidation of the hydroxyl group.

    Polymerization: Formation of polymers through reactions involving the triple bonds.

Common Reagents and Conditions

Common reagents for the reactions of benzenesulfonic acid include sulfur trioxide (SO₃), phosphorus pentachloride (PCl₅), and various nucleophiles for substitution reactions . For undeca-2,5,8-triyn-1-ol, reagents such as hydrogen, halogens, and oxidizing agents are commonly used.

Major Products Formed

The major products formed from the reactions of benzenesulfonic acid include sulfonyl chlorides, sulfonamides, and esters . For undeca-2,5,8-triyn-1-ol, the products can include hydrogenated compounds, halogenated derivatives, and oxidized products.

Scientific Research Applications

Benzenesulfonic acid;undeca-2,5,8-triyn-1-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of surfactants, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzenesulfonic acid involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. It can protonate nucleophiles, facilitating electrophilic substitution reactions . Undeca-2,5,8-triyn-1-ol, with its reactive triple bonds and hydroxyl group, can interact with various molecular targets, leading to the formation of reactive intermediates and subsequent biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid;undeca-2,5,8-triyn-1-ol is unique due to the combination of the sulfonic acid group and the multiple triple bonds of undeca-2,5,8-triyn-1-ol

Properties

CAS No.

116096-89-0

Molecular Formula

C17H18O4S

Molecular Weight

318.4 g/mol

IUPAC Name

benzenesulfonic acid;undeca-2,5,8-triyn-1-ol

InChI

InChI=1S/C11H12O.C6H6O3S/c1-2-3-4-5-6-7-8-9-10-11-12;7-10(8,9)6-4-2-1-3-5-6/h12H,2,5,8,11H2,1H3;1-5H,(H,7,8,9)

InChI Key

VDWZXETXBKBYHK-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC#CCC#CCO.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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